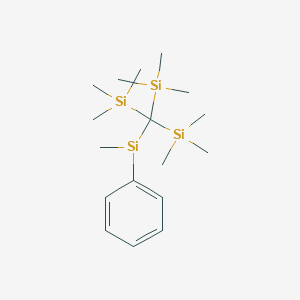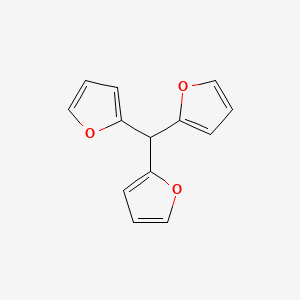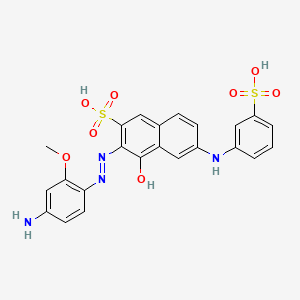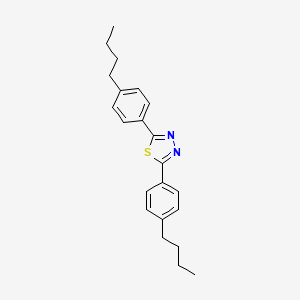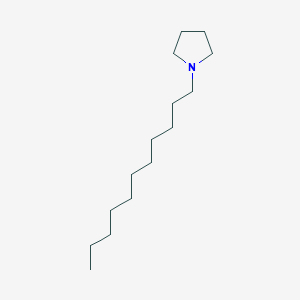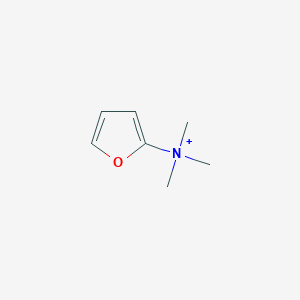
(2S)-2-Amino-5-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-5-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5-methylhexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylhexan-1-ol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection, substitution, and deprotection steps.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-Amino-5-methylhexan-1-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: The major product is often a ketone or aldehyde.
Reduction: The major products include various amines and alcohols.
Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-5-methylhexan-1-ol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring chiral purity.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-5-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects.
Comparaison Avec Des Composés Similaires
(2R)-2-Amino-5-methylhexan-1-ol: The enantiomer of (2S)-2-Amino-5-methylhexan-1-ol with different spatial arrangement.
2-Amino-5-methylhexanoic acid: A structurally similar compound with a carboxyl group instead of a hydroxyl group.
2-Amino-5-methylhexane: A similar compound lacking the hydroxyl group.
Uniqueness:
Chirality: The (2S) configuration imparts specific stereochemical properties that influence its reactivity and interactions.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and applications.
Propriétés
Numéro CAS |
76693-81-7 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
(2S)-2-amino-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
Clé InChI |
JTQATQDZVQUMNK-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)CC[C@@H](CO)N |
SMILES canonique |
CC(C)CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



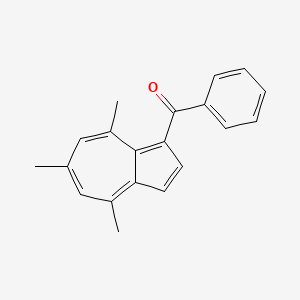
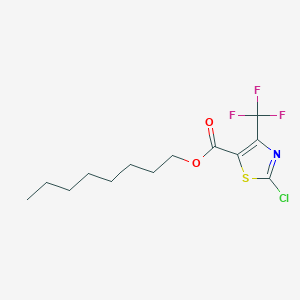
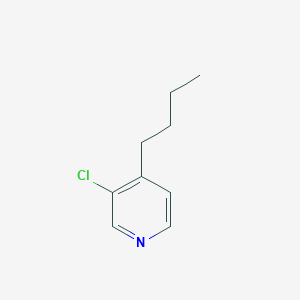
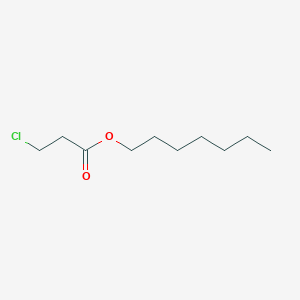
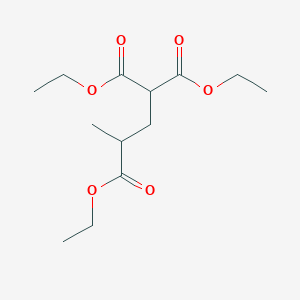
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
